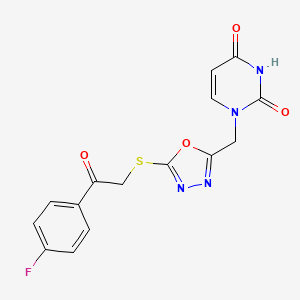

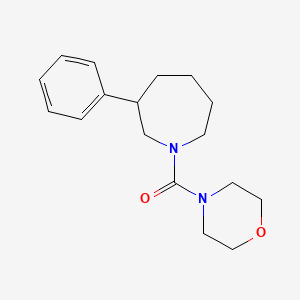

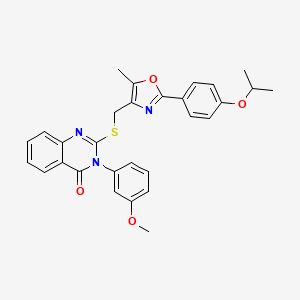

1-((5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures within its framework. These structures include a pyrimidine-2,4(1H,3H)-dione core, which is a common motif in various pharmacologically active compounds, and an oxadiazole ring, which is known for its utility in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine dione compounds has been reported using water-mediated, catalyst-free methods, which are advantageous due to their simplicity, atom economy, and low environmental impact . For instance, functionalized pyrimidine diones have been synthesized through a one-pot multicomponent reaction involving arylglyoxal monohydrates, 2-aminopyridines or 2-aminopyrimidine, and barbituric or N,N-dimethylbarbituric acids . Although the exact synthesis of the compound is not detailed in the provided papers, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, ^1H-NMR, ^13C-NMR, and elemental analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of a fluorophenyl group, as seen in the compound of interest, is known to influence the biological activity of the molecule, often increasing its potency .

Chemical Reactions Analysis

The reactivity of pyrimidine diones can be influenced by the substituents attached to the core structure. For example, the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or phosphorus pentasulfide leads to the formation of oxazolo- or thiazolo-pyrimidines, respectively . The thioether linkage in the compound of interest suggests that it could undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are largely determined by their molecular structure. The presence of halogen atoms, such as fluorine, can affect the lipophilicity, electronic distribution, and steric hindrance within the molecule, which in turn can influence its solubility, stability, and reactivity . The biological activity of these compounds, including their potential as urease inhibitors or anticancer agents, is often evaluated through in vitro assays .

Scientific Research Applications

Synthesis and Chemical Reactions

- The synthesis of related thieno[2,3-d]pyrimidine compounds, which are known for their high biological activities, has been explored. These compounds, including thienopyrimidines and thiazolopyrimidines, exhibit various biological activities and have been investigated for their potential in inhibiting adenosine kinase, platelet aggregation, leukemia, and cancer (El-Gazzar, Hussein, & Aly, 2006).

Biological Activity and Applications

- The compound's derivatives, such as oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, have been studied for their ability to generate nitric oxide (NO) and NO-related species in the presence of thiols, under physiological conditions. This property is significant for understanding the mechanistic aspects of NO generation in biological systems (Sako et al., 1998).

Antimicrobial Activity

- Similar compounds like coumarin pyrazole pyrimidine triones and thioxopyrimidine diones have been synthesized and evaluated for their antibacterial activity against various microorganisms, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).

Synthetic Applications

- The synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines has been investigated, demonstrating the compound's potential in the creation of novel chemical structures for various applications (Hurst, Atcha, & Marshall, 1991).

Luminescent Properties

- The compound's derivatives have been explored for their luminescent properties, especially in the context of bioplastic scintillation. This indicates potential applications in eco-friendly photonic devices and luminescent materials (Pai & Kunhanna, 2020).

Structural and Spectral Exploration

- Novel derivatives of the compound have been synthesized and analyzed using various spectral techniques, including NMR and FT-IR spectroscopy. This research contributes to the understanding of the electronic structures of these compounds, which is crucial for potential applications in various fields (Ashraf et al., 2019).

properties

IUPAC Name |

1-[[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O4S/c16-10-3-1-9(2-4-10)11(21)8-25-15-19-18-13(24-15)7-20-6-5-12(22)17-14(20)23/h1-6H,7-8H2,(H,17,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPOSVPEGPJTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[5-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-6-Oxospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2518839.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2518846.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)